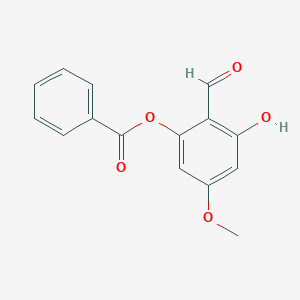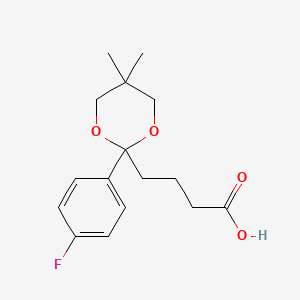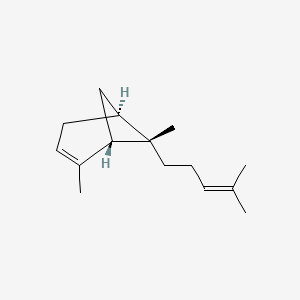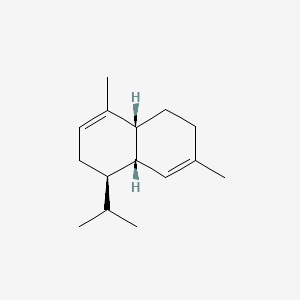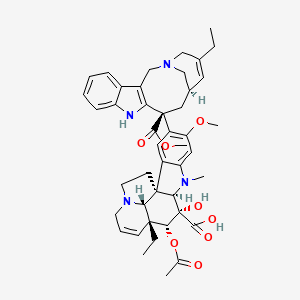
N-(Carbobenzyloxy)dopamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Carbobenzyloxy)dopamine is a derivative of dopamine, a neurotransmitter that plays significant roles in the central nervous system and the periphery. This compound is often used as an intermediate in the synthesis of dopamine-related metabolites . Its molecular formula is C16H17NO4, and it has a molecular weight of 287.31 g/mol .
Applications De Recherche Scientifique
N-(Carbobenzyloxy)dopamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various dopamine-related compounds.
Biology: It serves as a tool for studying dopamine metabolism and function in biological systems.
Medicine: Research involving this compound contributes to the development of drugs targeting dopamine receptors and pathways.
Mécanisme D'action
Target of Action
N-(Carbobenzyloxy)dopamine is a derivative of dopamine, a major catecholamine neurotransmitter in the brain. Dopamine acts through two different subclasses of receptors including D1-like (D1 and D5) and D2-like (D2, D3, and D4) dopamine receptors . These receptors are involved in regulating multiple functions including voluntary action, reward, circadian rhythm, consciousness, and cognition .
Mode of Action
Dopamine release from axon terminals may occur with different mechanisms: action potential propagation-induced membrane depolarization evokes release from the vesicular stores . The action of dopamine released is primarily terminated by its reuptake into the presynaptic terminals .
Biochemical Pathways
Dopamine is synthesized in two steps: hydroxylation of L-tyrosine to DOPA catalyzed by tyrosine hydroxylase (TH), and further decarboxylation of DOPA to dopamine via aromatic L-amino acid decarboxylase (AADC) enzyme . Dopamine is stored in the cytoplasm and in at least two different vesicular pools . The vesicular monoamine transporter concentrates dopamine into vesicles, protecting it from enzymatic degradation .
Pharmacokinetics
Dopamine and norepinephrine have predictable pharmacokinetics . The pharmacodynamic effects of dopamine show much inter-individual variability and unpredictability .
Result of Action
The result of this compound’s action would be expected to be similar to that of dopamine. Dopamine regulates a variety of functions including voluntary action, reward, circadian rhythm, consciousness, and cognition . An adequate balance of dopamine assures a state of happiness while overexcitation of the dopamine system leads to manic and psychotic responses .
Action Environment
The action of this compound, like dopamine, can be influenced by various environmental factors. For instance, stress activates the mesolimbic pathway that causes an increase in dopamine over the synapse with reduced reuptake . This results in the activation of dopamine receptors which contributes to stress .
Analyse Biochimique
Biochemical Properties
N-(Carbobenzyloxy)dopamine, as an intermediate in the synthesis of dopamine, may interact with enzymes involved in dopamine metabolism. These include tyrosine hydroxylase, which converts tyrosine into L-DOPA, and aromatic L-amino acid decarboxylase, which produces dopamine by decarboxylation of DOPA . The nature of these interactions is likely enzymatic, with this compound serving as a substrate or product.
Cellular Effects
The effects of this compound on cells are not well-studied. Given its role in dopamine synthesis, it may influence cell function by contributing to dopamine production. Dopamine impacts various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of this compound is not well-understood. It may exert its effects at the molecular level through its involvement in dopamine synthesis. Dopamine can bind to dopamine receptors, influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
Dopamine, which this compound helps synthesize, has been shown to have complex dynamics in the brain, with its effects changing over time .
Metabolic Pathways
This compound is involved in the metabolic pathway of dopamine synthesis. It interacts with enzymes such as tyrosine hydroxylase and aromatic L-amino acid decarboxylase
Transport and Distribution
Dopamine, which this compound helps synthesize, is transported by the dopamine transporter (DAT), a membrane-spanning protein that pumps dopamine out of the synaptic cleft back into the cytosol .
Subcellular Localization
Dopamine receptors, which would interact with dopamine synthesized from this compound, have been found in discrete signaling sites along the plasma membrane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Carbobenzyloxy)dopamine typically involves the reaction of dopamine with an active ester of an appropriate N-carbobenzyloxy amino acid. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The process can be summarized as follows:
Reactants: Dopamine and an active ester of N-carbobenzyloxy amino acid.
Conditions: The reaction is usually performed in a solvent such as dichloromethane or ether, under an inert atmosphere to prevent oxidation.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Carbobenzyloxy)dopamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are highly reactive intermediates.
Reduction: Reduction reactions can convert this compound back to its parent amine, dopamine.
Substitution: The benzyl protecting group can be removed under acidic or basic conditions to yield dopamine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed to remove the benzyl protecting group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dopamine.
Substitution: Dopamine after removal of the benzyl protecting group.
Comparaison Avec Des Composés Similaires
N-(Carbobenzyloxy)dopamine is unique due to its benzyl protecting group, which allows for selective reactions and modifications. Similar compounds include:
Dopamine: The parent compound, which lacks the benzyl protecting group.
N-(Carbobenzyloxy)tyrosine: Another protected amino acid derivative used in similar synthetic applications.
N-(Carbobenzyloxy)phenylalanine: A related compound with a similar structure but different functional properties.
These compounds share structural similarities but differ in their specific applications and reactivity.
Propriétés
Numéro CAS |
37034-22-3 |
|---|---|
Formule moléculaire |
C₁₆H₁₇NO₄ |
Poids moléculaire |
287.31 |
Synonymes |
N-Carbobenzoxydopamine; N-[2-(3,4-Dihydroxyphenyl)ethyl]carbamic acid benzyl ester; N-(Benzyloxycarbonyl)dopamine; [2-(3,4-Dihydroxyphenyl)ethyl]carbamic Acid Phenylmethyl Ester; (3,4-Dihydroxyphenethyl)carbamic Acid Benzyl Ester; N-[2-(3,4-dihydroxy |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


